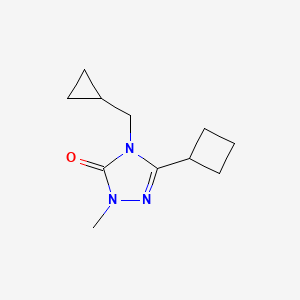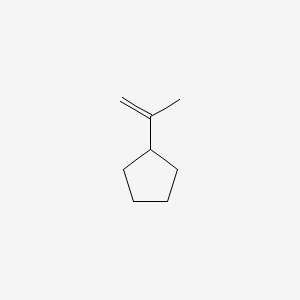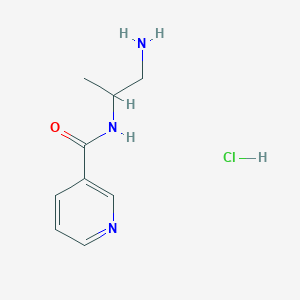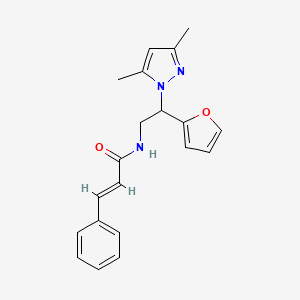
3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 1,2,4-triazole. The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It is a part of many pharmaceutical drugs due to its versatile reactivity . This particular compound has cyclobutyl and cyclopropylmethyl substituents attached to the triazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring with the specified substituents . The exact structure and conformation would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the 1,2,4-triazole ring and the attached substituents. The triazole ring is known to participate in various chemical reactions, but the exact reactions this compound could undergo are not clear without more specific information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as solubility, stability, and reactivity would depend on the specific arrangement and characteristics of the 1,2,4-triazole ring and the attached substituents .Aplicaciones Científicas De Investigación
Peptide Synthesis and Triazole Incorporation
- Peptidotriazoles on Solid Phase : This research presents a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on a solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. The reaction conditions are fully compatible with solid-phase peptide synthesis on polar supports, indicating potential applications in peptide modification and drug discovery (Tornøe, Christensen, & Meldal, 2002).
Synthesis of Biologically Relevant Triazoles
- Synthesis of Biologically and Industrially Important 1,2,3-Triazoles : This paper describes environmentally friendly protocols for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles, highlighting their significance in biological and industrial applications. The methodologies offer advantages such as high atom economy, low environmental impact, and good yields in shorter reaction times (Singh, Sindhu, & Khurana, 2013).
Triazole Derivatives and Molecular Structures
- Crystal and Molecular Structures of Two Triazole Derivatives : This study analyzes the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole. The findings provide insights into the π-electron density distribution within triazole rings, which is crucial for understanding their chemical behavior and potential applications (Boechat et al., 2010).
Triazole-Based Polymers
- Novel Perfluorocyclobutyl (PFCB)-Containing Polymers Formed by Click Chemistry : This research introduces a novel class of linear poly(alkyl aryl) ethers containing 1,2,3-triazolyl and perfluorocyclobutyl units. These polymers, synthesized via Huisgen's 1,3-dipolar cycloaddition, exhibit good thermal stability and solubility in common organic solvents, suggesting potential applications in material science (Zhu et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by triazole derivatives, this compound could be of interest in the development of new pharmaceuticals or other chemical products .
Propiedades
IUPAC Name |
5-cyclobutyl-4-(cyclopropylmethyl)-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-11(15)14(7-8-5-6-8)10(12-13)9-3-2-4-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIOHJYMXIHSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2445749.png)
![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)
![5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-hydroxynicotinamide](/img/structure/B2445757.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
![N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2445759.png)
![N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2445760.png)
![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2445763.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2445765.png)

![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)
